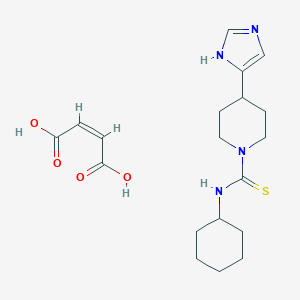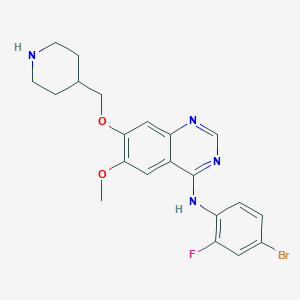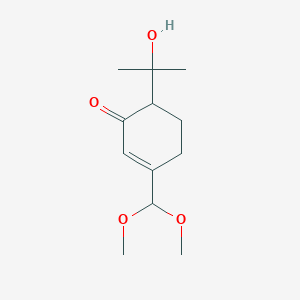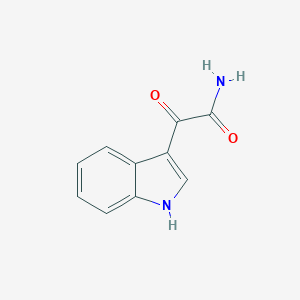
Thioperamide maléate
Vue d'ensemble
Description
Thioperamide maleate, also known as TPM, is a synthetic compound used in scientific research for its multiple applications. It is a derivative of thiourea, and is structurally related to the antihistamine diphenhydramine. TPM has been found to be a potent inhibitor of histamine H1 receptors, and has been used in research to study the effects of histamine H1 receptor activation in a variety of physiological processes.
Applications De Recherche Scientifique
Neuropharmacologie
Thioperamide maléate: est un antagoniste puissant et sélectif du récepteur H3 de l'histamine . Il a la capacité de traverser la barrière hémato-encéphalique, ce qui le rend particulièrement utile dans la recherche neuropharmacologique. Des études ont montré que le Thioperamide peut affecter le système histaminergique central, modifiant potentiellement la libération de neurotransmetteurs et influençant les processus cognitifs .
Recherche sur les crises et les convulsions
En raison de son action sur le système nerveux central, This compound a été utilisé dans des études pour réduire la durée des crises et des convulsions chez des modèles animaux . Cette application est cruciale pour développer de nouvelles stratégies thérapeutiques contre l'épilepsie et d'autres troubles liés aux crises.
Études sur l'amélioration cognitive
La recherche a indiqué que This compound peut améliorer les déficits d'apprentissage induits par des médicaments tels que la scopolamine . Cela suggère son rôle potentiel dans l'amélioration des déficits cognitifs, ce qui pourrait être bénéfique pour le traitement de maladies telles que la maladie d'Alzheimer.
Recherche sur l'obésité et le métabolisme
This compound: a été utilisé pour étudier l'activité nerveuse sympathique et autonome dans le tissu adipeux blanc des mammifères . Ceci est important pour comprendre la régulation de l'équilibre énergétique et pourrait contribuer au développement de traitements contre l'obésité et le syndrome métabolique.
Agrégation de Tau et de TDP-43
Le composé a été utilisé pour étudier son effet sur l'agrégation de Tau et de TDP-43 . Ces protéines sont associées à des maladies neurodégénératives, et leur agrégation est une caractéristique des affections telles que la démence frontotemporale et la sclérose latérale amyotrophique (SLA).
Recherche sur le système respiratoire
This compound: a été appliqué dans des études examinant la contraction de la trachée induite par l'histamine chez le cheval . Cette recherche est pertinente pour comprendre et traiter les affections respiratoires, en particulier celles impliquant une constriction des voies respiratoires et l'asthme.
Psychopharmacologie
Les effets de This compound sur les altérations comportementales induites par l'administration systémique de MK-801, un antagoniste du récepteur NMDA, ont été explorés . Cette recherche est précieuse pour le développement potentiel de médicaments antipsychotiques et la compréhension des mécanismes à la base de la schizophrénie.
Études sur les médiateurs inflammatoires
This compound: a été impliqué dans des recherches visant à déterminer les effets pré- et post-jonctionnels des médiateurs inflammatoires dans les voies respiratoires du cheval . Ceci est important pour le développement de médicaments anti-inflammatoires et de traitements pour des affections telles que la bronchopneumopathie chronique obstructive (BPCO).
Mécanisme D'action
Target of Action
Thioperamide maleate is a potent and selective antagonist of the histamine H3 receptor (HRH3) and HRH4 . These receptors play a crucial role in the modulation of histamine release and neurotransmitter activity in the brain .
Mode of Action
Thioperamide maleate interacts with its targets by blocking the histamine autoreceptors, which negatively regulate the release of histamine . This action enhances the activity of histaminergic neurons, leading to a greater release of histamine . Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .
Biochemical Pathways
Thioperamide maleate affects the histaminergic system in the brain. By antagonizing the H3 receptors, it modulates neurotransmitter release, including histamine, dopamine, and serotonin . Additionally, thioperamide maleate has been reported to increase the levels of lysobisphosphatidic acid, a phospholipid involved in the regulation of endosomal cholesterol mobilization .
Pharmacokinetics
Thioperamide maleate is known to cross the blood-brain barrier, which is crucial for its action on the central nervous system . .
Result of Action
The molecular and cellular effects of thioperamide maleate’s action include enhanced activity of histaminergic neurons and increased release of histamine . This leads to improved wakefulness and memory consolidation . Additionally, it has been suggested that thioperamide maleate may have neuroprotective effects, potentially due to its ability to increase the synthesis of kynurenic acid .
Action Environment
The efficacy and stability of thioperamide maleate can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier allows it to exert its effects in the central nervous system . .
Safety and Hazards
Thioperamide maleate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, the affected area should be washed with plenty of soap and water .
Analyse Biochimique
Biochemical Properties
Thioperamide Maleate interacts with histamine autoreceptors, which negatively regulate the release of histamine . By blocking these autoreceptors, Thioperamide Maleate enhances the activity of histaminergic neurons, leading to a greater release of histamine .
Cellular Effects
Thioperamide Maleate has been shown to influence cell function by affecting cell signaling pathways and gene expression . Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .
Molecular Mechanism
At the molecular level, Thioperamide Maleate exerts its effects through binding interactions with biomolecules, specifically histamine autoreceptors . It acts as an antagonist, blocking these receptors and thereby enhancing the release of histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, Thioperamide Maleate has been observed to rescue the normal rest/activity cycle in 6-OHDA-lesion mice . This suggests that the compound’s effects may change over time, potentially due to factors such as stability and degradation .
Dosage Effects in Animal Models
The effects of Thioperamide Maleate have been studied in animal models, with results indicating that the compound’s effects can vary with different dosages . For instance, each Thioperamide dose enhanced the effects of two lower doses of MK-801 but reduced the effect of a higher MK-801 dose .
Transport and Distribution
Thioperamide Maleate is capable of crossing the blood-brain barrier, suggesting it may be transported and distributed within cells and tissues
Subcellular Localization
Given its ability to cross the blood-brain barrier and interact with histamine autoreceptors, it is likely that the compound localizes to areas of the cell where these receptors are present .
Propriétés
IUPAC Name |
but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMIKDBRCCYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thioperamide maleate acts primarily as an antagonist/inverse agonist at the histamine H3 receptor. [, , ] This receptor is primarily located pre-synaptically and functions to inhibit the release of histamine and other neurotransmitters like acetylcholine and dopamine. [, , ] By blocking H3 receptors, thioperamide maleate can increase the synaptic concentrations of these neurotransmitters, leading to a variety of downstream effects depending on the brain region and physiological process involved.
A: * Molecular Formula: C17H20N4S . C4H4O4 * Molecular Weight: 416.5 g/mol []* Spectroscopic Data: Specific spectroscopic data (NMR, IR, UV-Vis) is not provided in the research excerpts.
A: Research indicates that Thioperamide maleate significantly and selectively elevates LBPA levels within cells. [] While the exact mechanism behind this interaction remains unclear, it does not appear to involve any tested endosomal proteins or functions. [] This finding has implications for understanding cholesterol mobilization and export, particularly in the context of disorders like Niemann-Pick type C (NPC) where cholesterol accumulates within endosomes. []
A: Studies demonstrate that Thioperamide maleate displays antinociceptive properties in rodent models. [, ] It effectively reduces pain responses in both phases of the formalin-induced pain test, suggesting action on both peripheral and central pain pathways. [] This antinociceptive effect is attributed to its antagonism of H3 receptors, which, in turn, likely modulates the release of histamine and other neurotransmitters involved in pain perception. [] Interestingly, this effect appears to be intertwined with the cholinergic system, specifically muscarinic receptors, indicating complex interplay between these neurotransmitter systems in pain modulation. []
A: Beyond its potential in pain management, Thioperamide maleate has shown preliminary promise in tackling the cholesterol storage disorder, NPC. [] By increasing LBPA levels, thioperamide maleate demonstrably reduces endosomal cholesterol accumulation in NPC fibroblasts and the livers of NPC mice. [] This effect suggests that LBPA may play a critical role in regulating endosomal cholesterol traffic and that manipulating LBPA levels with compounds like thioperamide maleate could offer therapeutic avenues for NPC.
A: In a canine model of bacteremia, thioperamide maleate was found to improve cardiac contractility without significantly altering splanchnic hemodynamics. [] Notably, it decreased mean right atrial pressure, indicating a positive impact on cardiac function, likely by increasing cardiac inotropy. [] This effect suggests a potential role for H3 receptor modulation in managing cardiac function during sepsis, although further investigation is warranted.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)


